3,5-Dimethoxypyrazine-2-carbaldehyde
Overview
Description
3,5-Dimethoxypyrazine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by the presence of two methoxy groups attached to a pyrazine ring, along with an aldehyde functional group at the 2-position. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 3,5-dimethoxypyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethoxypyrazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxypyrazine-2-carboxylic acid.
Reduction: 3,5-Dimethoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethoxypyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethoxypyrazine-2-carbaldehyde depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
3,5-Dimethoxypyrazine: Lacks the aldehyde group but shares the pyrazine ring and methoxy groups.
2,3-Dimethoxypyrazine: Has methoxy groups at different positions on the pyrazine ring.
3,5-Dimethoxypyrazine-2-carboxylic acid: The oxidized form of 3,5-Dimethoxypyrazine-2-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both methoxy groups and an aldehyde functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-dimethoxypyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOSQOKVMSFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576995 | |
Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136866-38-1 | |
Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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